molecular formula C10H11NO3 B193615 Diacetamate CAS No. 2623-33-8

Diacetamate

Cat. No. B193615
CAS RN: 2623-33-8
M. Wt: 193.2 g/mol
InChI Key: UJAOSPFULOFZRR-UHFFFAOYSA-N
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Description

Diacetamate, also known as 4-Acetamidophenyl acetate, is a chemical compound with the molecular formula C10H11NO3 . It has an average mass of 193.199 Da and a mono-isotopic mass of 193.073898 Da .


Molecular Structure Analysis

Diacetamate has a molecular structure characterized by freely rotating bonds, aromatic bonds, and a six-membered ring . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

Diacetamate has a density of 1.2±0.1 g/cm3, a boiling point of 376.4±25.0 °C at 760 mmHg, and a flash point of 181.4±23.2 °C . It has a molar refractivity of 51.9±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 160.1±3.0 cm3 .

Scientific Research Applications

Neuropharmacological Research

  • Antidepressant Effects of Ketamine : Studies have shown that certain N-methyl-D-aspartate (NMDA) receptor antagonists, like ketamine, exhibit significant antidepressant effects in patients with depression. This suggests a role for NMDA receptor-modulating drugs in treating depression (Berman et al., 2000).

  • Glutamate's Role in Brain Pathophysiology : Research indicates glutamate's involvement in ischemic brain damage and the potential of drugs that modify glutamate's effects as a rational therapy for stroke (Rothman & Olney, 1986).

  • Neurotransmitter Functions of Glutamate : Glutamate is identified as the primary excitatory neurotransmitter in the brain, with its dysregulation linked to various neurological and neuropsychiatric pathologies. This includes involvement in acute conditions like cerebral ischemia and chronic neurodegeneration in disorders such as amyotrophic lateral sclerosis and Huntington's chorea (Meldrum, 2000).

Imaging and Detection of Glutamate

  • Glutamate Weighted CEST Imaging : The development of Glutamate-weighted Chemical Exchange Saturation Transfer (gluCEST) MRI enables non-invasive observation of glutamate's concentration and distribution in the human brain. This technique has applications in studying neural metabolism and pathologies like seizures and psychosis (Cember et al., 2022).

  • Magnetic Resonance Imaging of Glutamate : Advances in MRI techniques have made it feasible to map relative changes in glutamate concentration and pH in vivo, offering insights into neurological conditions and potential therapeutic interventions (Cai et al., 2011).

Therapeutic Applications

  • Antagonists of Excitatory Amino Acid Neurotransmitters : Research into analogs of dicarboxylic amino acids, which block the excitatory actions of neurotransmitters like glutamate and aspartate, suggests potential therapeutic uses in treating epilepsy, motor system disorders, cerebral ischemia, and chronic degenerative disorders (Meldrum, 1985).

Neurological Disorders and Glutamate

  • Schizophrenia and Glutamate Hypothesis : Disturbances in glutamate-mediated neurotransmission are documented in disorders like schizophrenia. The NMDA receptor antagonists, such as ketamine, can induce schizophrenia-like symptoms, highlighting the role of glutamate in the pathogenesis and treatment of such disorders (Moghaddam & Javitt, 2012).

Safety And Hazards

Diacetamate is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), and eye irritation (Category 2A) . It’s recommended to wear protective clothing and eye protection when handling this compound .

properties

IUPAC Name

(4-acetamidophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAOSPFULOFZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046256
Record name Diacetamate
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetamate

CAS RN

2623-33-8
Record name p-Acetoxyacetanilide
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Record name Diacetamate [INN:BAN]
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Record name Diacetamate
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Record name Acetamide, N-[4-(acetyloxy)phenyl]-
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Record name Diacetamate
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Record name Diacetamate
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Record name DIACETAMATE
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Synthesis routes and methods

Procedure details

A 500 mL, 3-neck flask fitted with mechanical stirrer, an inert gas inlet topped reflux condenser, and a thermocouple was charged with acetic acid (32 mL) and 4-aminophenol (10.9 g, 0.10 mol). Acetic anhydride (30.2 g, 0.30 mol) was added in one portion and the brown, clear solution was heated to 100°-110° C. and maintained at that temperature for 16 hours. Heating was stopped and the reaction mixture was allowed to cool slowly with stirring (under argon). After approximately 1 hour the mixture had cooled to 20° C. and precipitation began. The mixture was cooled to ~0° C. (ice-salt bath) and maintained at that temperature for 6 hours and was then filtered. The pale-pink solid was dried in vacuum to yield 16.1 g, 0.08 mol of 4-acetoxyacetanilide (mp 140°-142° C.). The molecular structure was confirmed by IR and 1H NMR analyses.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
M Jiang, XW Ni - Chemical Engineering and Processing-Process …, 2018 - Elsevier
… of diacetamate formed in … diacetamate: the first peak at 3 min is the paracetamol molecular with a total density of 152.0647 g mol −1 , and the second peak at 4.7 min is an diacetamate of …
Number of citations: 13 www.sciencedirect.com
CJ Taylor, M Booth, JA Manson, MJ Willis… - Chemical Engineering …, 2021 - Elsevier
… , followed by the consecutive reaction to form diacetamate, as shown in Scheme 2. As there … to investigate independently the formation of paracetamol and diacetamate, at 30/60 C and …
Number of citations: 38 www.sciencedirect.com
J Mehralipour, S Bagheri, M Gholami - Heliyon, 2023 - cell.com
In this study, we synthesized rGO/Fe 0 /Fe 3 O 4 /TiO 2 nanocomposite according to Hummer's, and straightforward sol-gel method. The FESEM, EDX, TEM, FT-IR, XRD, BET, UV spectra…
Number of citations: 4 www.cell.com
R Rahme - 2022 - laur.lau.edu.lb
… Impurities detected in oral acetaminophen products are: stearates (methyl and ethyl stearate), alcohol (ethanol), organic acid (formic acid), glycidol, and diacetamate. These impurities …
Number of citations: 0 laur.lau.edu.lb
DR Dodds - 1999 - open.uct.ac.za
… drugs acetaminophen, pbromoacetanilide, diacetamate and phenacetin were prepared. The dissolution rates of acetaminophen and diacetamate were increased for the CD complexes …
Number of citations: 1 open.uct.ac.za
IKM Morton - 1999 - Springer
recognizing cytokines. A naturally occurring interleukin receptor antagonist is the interleukin IL-Ira. It is available as anakinra, a recombinant nonglycosylated human active against IL-l. …
Number of citations: 0 link.springer.com
M Zimmermann, M Zimmermann-Kogadeeva… - Nature, 2019 - nature.com
Individuals vary widely in their responses to medicinal drugs, which can be dangerous and expensive owing to treatment delays and adverse effects. Although increasing evidence …
Number of citations: 727 www.nature.com
M Jiang - 2019 - ros.hw.ac.uk
Pharmaceutical synthesis involves work up, reaction, crystallization, filtration and further downstream processes. This thesis project focuses on a reactive crystallization in order to gain …
Number of citations: 2 www.ros.hw.ac.uk
N Gilbert - 2020 - e-space.mmu.ac.uk
The occurrence of synthetic opioid fentanyl and its derivatives has grown significantly in forensic casework in recent years. This poses a threat for public health, as it has been reported …
Number of citations: 3 e-space.mmu.ac.uk
B Ricken - 2018 - publications.rwth-aachen.de
Sulfonamides are among the most administered antibiotics (1), leading to a release of more than 20’000 tons per year into the biosphere (2). Due to their physicochemical properties, …
Number of citations: 4 publications.rwth-aachen.de

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